5-(4-Fluorophenyl)valeric acid can be synthesized through various methods, including the Knoevenagel condensation of 4-fluorobenzaldehyde and diethyl malonate followed by hydrolysis []. Additionally, it can be obtained through the alkylation of 4-fluorophenylacetonitrile with 1,3-dibromopropane, followed by subsequent hydrolysis.
While the specific research applications of 5-(4-fluorophenyl)valeric acid are not extensively documented, its structural features suggest potential avenues for exploration:
5-(4-Fluorophenyl)valeric acid is an organic compound with the molecular formula C₁₁H₁₃F O₂ and a molecular weight of approximately 196.22 g/mol. It appears as a white to light yellow crystalline powder and is characterized by the presence of a fluorophenyl group attached to a valeric acid backbone. This compound is notable for its potential applications in pharmaceuticals and chemical synthesis, primarily due to the reactivity of the fluorine atom, which can influence biological activity and chemical properties .
The chemical behavior of 5-(4-Fluorophenyl)valeric acid is influenced by its functional groups. It can undergo various reactions typical of carboxylic acids, including:
The synthesis of 5-(4-Fluorophenyl)valeric acid can be achieved through several methods:
5-(4-Fluorophenyl)valeric acid has potential applications in:
Interaction studies involving 5-(4-Fluorophenyl)valeric acid focus on its binding affinity with biological targets. While specific data on this compound is sparse, similar compounds have been evaluated for their interactions with proteins and enzymes, influencing drug design and efficacy. The fluorine atom's presence often enhances binding interactions due to increased hydrophobicity and electronic effects .
Several compounds share structural similarities with 5-(4-Fluorophenyl)valeric acid. Here are some notable comparisons:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5-(4-Chlorophenyl)valeric acid | Similar structure but with chlorine | Different electronic properties affecting reactivity |
| 5-Oxo-5-(4-pyridyl)valeric acid | Contains a pyridyl group instead of phenyl | Potential catalytic applications in biofuels |
| 3-(4-Fluorophenyl)propanoic acid | Shorter carbon chain | May exhibit different biological activities |
These compounds illustrate how variations in substituents (like chlorine or pyridyl groups) can significantly affect chemical behavior and biological activity while maintaining a similar core structure to 5-(4-Fluorophenyl)valeric acid .
The compound 5-(4-fluorophenyl)valeric acid is systematically named 5-(4-fluorophenyl)pentanoic acid according to IUPAC guidelines. Its molecular formula is C₁₁H₁₃FO₂, with a molecular weight of 196.22 g/mol. The formula reflects a pentanoic acid backbone (five-carbon chain terminating in a carboxylic acid group) substituted at the fifth carbon with a para-fluorophenyl ring.
The molecule comprises two distinct regions:
Key structural attributes include:
The planar aromatic system and flexible alkyl chain create a hybrid structure with both hydrophobic (aromatic ring) and hydrophilic (carboxylic acid) regions.
No geometric or optical isomers are reported due to:
| Parameter | Experimental or calculated value | Source |
|---|---|---|
| Preferred IUPAC name | 5-(4-fluorophenyl)pentanoic acid | [2] |
| Registry number | Two-hundred-forty-four-eighty-four-twenty-two-eight | [2] |
| Molecular formula | C₁₁H₁₃FO₂ | [1] [2] |
| Relative molecular mass | 196.22 g mol⁻¹ | [1] [3] |
| International Chemical Identifier (standard) | InChI=1S/C11H13FO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14 | [2] |
| InChIKey | BXEFPLJKYWEEAN-UHFFFAOYSA-N | [2] [3] |
| Simplified molecular-input line-entry system string | O=C(O)CCCCc1ccc(F)cc1 | [4] |
The carbon skeleton comprises a para-fluorinated benzene ring bonded through a methylene linker to a straight C₄ alkyl chain terminating in a carboxyl group. Electron withdrawal by fluorine (Hammett σ ≈ 0.06) slightly intensifies the carbonyl polarization, a point reflected in the lower predicted acid dissociation constant compared with unsubstituted pentanoic acid [1].
No stereogenic centre or axis is present; the molecule is achiral in both gas and condensed phases.
Density-functional conformational searches (PubChem low-energy conformer set) locate a preferred geometry in which the carboxyl carbonyl adopts an anti orientation (dihedral ≈ ±170 degrees) relative to the benzylic C–C bond, minimizing steric clash between the ring and the alkyl chain [2].
Key calculated bond distances:
Single-crystal X-ray data for the free acid have not yet been deposited in the Cambridge Structural Database; nevertheless, product-grade material consistently crystallises as white needles or micro-crystalline powder with a clear-melt transition between seventy-three and seventy-nine degrees Celsius [1] [3] [5]. Powder diffraction of technical samples shows the strongest reflections at approximate 2θ values of 7.4°, 15.0°, 20.2° and 24.0° (Cu Kα), characteristic of a monoclinic packing motif (supplier file data) [4].
Proton nuclear magnetic resonance data (four-hundred megahertz, dimethyl sulfoxide-d₆) are reproduced in Table 2 [6].
| Chemical shift (parts per million) | Multiplicity | Integral | Proton environment |
|---|---|---|---|
| 2.46 | singlet | 2 H | Benzylic CH₂ adjacent to phenyl |
| 1.61 | multiplet | 6 H | C-3 and C-4 methylene protons |
| 1.14 | multiplet | 3 H | C-5 methylene (overlapping) |
| 0.90 | multiplet | 2 H | Terminal CH₂ farthest from ring |
A broad down-field envelope (centre ≈ eleven parts per million) corresponding to the O–H proton is observed only in non-deuterated, non-exchangeable media.
Neat-film infrared features include a strong carbonyl stretch at one thousand seven hundred five centimetres⁻¹, a broadened O–H stretch between two thousand five-hundred and three-thousand-three-hundred centimetres⁻¹, C–F stretching near one thousand two-hundred centimetres⁻¹ and aromatic C=C bands at one thousand six-hundred centimetres⁻¹ [1] [3].
| Property | Value (temperature where applicable) | Source |
|---|---|---|
| Melting range | 73 – 79 °C | [1] [3] [5] |
| Boiling point (predicted, one-hundred-one kilopascal) | 335 ± 25 °C | [1] |
| Density (calculated, twenty °C) | 1.15 g cm⁻³ | [1] |
| Flash point | 113 °C (closed cup) | [1] [3] |
| Acid dissociation constant pKa (predicted, twenty-five °C) | 4.74 ± 0.10 | [1] |
| Partition coefficient log P (estimated) | 3.2 | [2] |
Irritant